(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
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Overview
Description
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzazepine core with a methylaminopropyl side chain. It is often used in scientific research due to its interesting chemical properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Dibenzazepine Core: This step involves the cyclization of a suitable precursor to form the dibenzazepine structure.
Introduction of the Methylaminopropyl Side Chain: This is achieved through a Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom are reacted together.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby prolonging their action in the synaptic cleft . This mechanism is similar to that of other compounds used in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another dibenzazepine derivative used as an antidepressant.
Amitriptyline: A tricyclic antidepressant with a similar structure and mechanism of action.
Uniqueness
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is unique due to its specific side chain and the resulting pharmacological profile. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H21ClN2 |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H |
InChI Key |
AERHVELGUUKDHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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